molecular formula C7H6N2 B167798 5-Methylpyridine-2-carbonitrile CAS No. 1620-77-5

5-Methylpyridine-2-carbonitrile

Cat. No. B167798
Key on ui cas rn: 1620-77-5
M. Wt: 118.14 g/mol
InChI Key: LIEQVZZZYLHNRH-UHFFFAOYSA-N
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Patent
US05789403

Procedure details

200 ml of ethanol and 100 ml (1.88 mol) of concentrated sulfuric acid were added to 55.5 g of 5-methylpyridine-2-carbonitrile to form a homogeneous solution, followed by heating under reflux for 2 days. The reaction liquid was gradually poured into a saturated aqueous solution of sodium hydrogencarbonate under cooling with ice to neutralize the sulfuric acid, followed by extraction with dichloromethane. The organic layer was washed with a saturated aqueous solution of common salt and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated in a reduced pressure to give 78.1 g of a brown oil of the title compound as the crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
55.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]#N)=[N:11][CH:12]=1.C(=O)([O-])[OH:16].[Na+].[CH2:20]([OH:22])[CH3:21]>>[CH3:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]([O:22][CH2:20][CH3:21])=[O:16])=[N:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
55.5 g
Type
reactant
Smiles
CC=1C=CC(=NC1)C#N
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of common salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=NC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 78.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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